REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:15]([OH:17])=O)[CH2:12][C:11]2([Cl:14])[Cl:13])=[CH:6][CH:5]=1)[CH3:2].S(Cl)([Cl:20])=O>>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:15]([Cl:20])=[O:17])[CH2:12][C:11]2([Cl:14])[Cl:13])=[CH:6][CH:5]=1)[CH3:2]
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Name
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|
Quantity
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1.38 g
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Type
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reactant
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Smiles
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C(C)OC1=CC=C(C=C1)C1(C(C1)(Cl)Cl)C(=O)O
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Name
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|
Quantity
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1.19 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess thionyl chloride was then evaporated under vacuum (1 Torr.)
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Type
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CUSTOM
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Details
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the residue of carbonyl chloride reacted without further purification with one of the alcohols (a), (b), (c) or (d)
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Name
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Type
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|
Smiles
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C(C)OC1=CC=C(C=C1)C1(C(C1)(Cl)Cl)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |